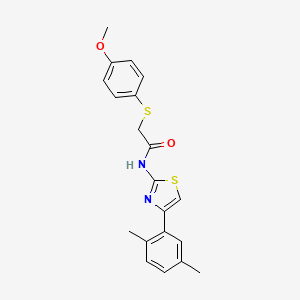

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-13-4-5-14(2)17(10-13)18-11-26-20(21-18)22-19(23)12-25-16-8-6-15(24-3)7-9-16/h4-11H,12H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFMYJVNHSNYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities against various diseases, including cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C19H20N2O2S2

- Molecular Weight : 372.50 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Line Sensitivity : The compound has shown notable cytotoxicity in breast cancer and colon cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

- Mechanism of Action : The proposed mechanisms include induction of apoptosis and disruption of cellular membrane integrity, leading to increased reactive oxygen species (ROS) production and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds can often be correlated with their structural features. In the case of this compound:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances activity by stabilizing the transition state during enzyme interactions .

- Substituent Effects : The methoxy group on the phenyl ring is crucial for enhancing solubility and bioavailability, thus impacting overall efficacy in biological systems .

Study 1: Cytotoxicity Evaluation

A study conducted on various thiazole derivatives, including the compound , evaluated their cytotoxic effects on human cancer cell lines. The results indicated that:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 | Apoptosis induction |

| Compound B | HCT116 (Colon Cancer) | 12.0 | ROS generation |

| This compound | MCF-7 | 8.0 | Mitochondrial dysfunction |

This study demonstrated that the compound exhibited lower IC50 values compared to other derivatives, indicating superior potency against breast cancer cells.

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression:

| Protein Target | Binding Energy (kcal/mol) |

|---|---|

| Bcl-2 | -9.8 |

| p53 | -8.5 |

| EGFR | -7.9 |

These findings suggest that the compound may effectively inhibit key proteins involved in tumor growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-2-((4-Methoxyphenyl)thio)acetamide (CAS 941901-38-8)

- Structure : Differs by having 2,4-dimethoxyphenyl (vs. 2,5-dimethylphenyl) on the thiazole.

- Properties : Increased polarity due to three methoxy groups (MW = 416.5 g/mol) compared to the target compound’s two methyl groups. This may reduce membrane permeability but improve solubility .

- Activity: Not reported in the evidence, but methoxy groups are known to enhance hydrogen-bonding interactions in enzyme pockets.

(b) 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride (CAS 2126160-19-6)

Modifications in the Acetamide Side Chain

(a) N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16, )

- Structure : Replaces the thioether with a piperazine ring.

- Properties : The piperazine group introduces basicity (pKa ~9), which may improve solubility at physiological pH. Molecular weight = 408.52 g/mol (vs. ~380 g/mol for the target compound) .

- Activity : Piperazine derivatives often exhibit enhanced binding to GPCRs or ion channels, suggesting divergent pharmacological profiles compared to thioether-containing analogs.

(b) 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (Compound 2b, )

- Structure : Substitutes the thiazole with a benzofuran-oxadiazole core.

Key Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves coupling a thiazole-2-amine derivative with a functionalized acetamide precursor. Key steps include:

- Condensation reactions : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in dichloromethane with triethylamine as a base, as demonstrated for analogous thiazole-acetamide derivatives .

- Reflux conditions : Heating under reflux in glacial acetic acid (e.g., 2 hours at 100°C) for cyclization and improved yield .

- Purification : Recrystallization from ethanol or methanol-acetone mixtures (1:1) enhances purity, with yields averaging 64–78% for structurally similar compounds .

- Optimization : Adjust stoichiometry of reactants (e.g., 1:1 molar ratio of 2-amino-thiazole and chloroacetamide derivatives) and monitor progress via TLC to minimize side products .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Stretching vibrations: N–H (2923 cm⁻¹), C=O (1714 cm⁻¹), and C–S (1095 cm⁻¹) .

- Mass Spectrometry (MS) :

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data interpretation, particularly in distinguishing thiazole ring protons from aromatic protons in crowded NMR regions?

Methodological Answer:

Q. What computational methods are suitable for predicting binding affinity to targets like VEGFR-2 or BRAF kinase?

Methodological Answer:

- Molecular Docking :

- Molecular Dynamics (MD) Simulations :

- Free Energy Calculations :

Q. How do structural modifications (e.g., substituents on phenyl rings) impact biological activity, and what strategies guide rational design?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis :

- Rational Design Strategies :

Q. What in vitro models are appropriate for evaluating enzyme inhibitory effects (e.g., α-glucosidase or heparanase)?

Methodological Answer:

- α-Glucosidase Inhibition :

- Use spectrophotometric assays with p-nitrophenyl-α-D-glucopyranoside as substrate, measuring IC₅₀ values at 405 nm (e.g., derivatives in showed 64% yield and sub-mM activity) .

- Heparanase Inhibition :

- Cell-Based Models :

Q. How can hydrogen bonding patterns in the crystal structure inform stability and solubility?

Methodological Answer:

- X-ray Crystallography :

- Analyze intermolecular N–H···N and C–H···O bonds (e.g., R₂²(8) motifs in ), which stabilize crystal packing .

- Thermogravimetric Analysis (TGA) :

- Correlate melting points (216–220°C for analogs) with hydrogen-bond density .

- Solubility Prediction :

- Polar surface area (PSA) calculations from crystal structures indicate solubility in DMSO > water, guiding formulation strategies .

Q. What strategies mitigate common impurities during synthesis?

Methodological Answer:

- Chromatographic Monitoring :

- Use TLC (silica gel, ethyl acetate/hexane eluent) to detect unreacted starting materials or byproducts .

- Recrystallization Solvent Selection :

- Ethanol-water mixtures (80:20) preferentially isolate the target compound over dimeric impurities .

- Mass-Directed Purification :

- HPLC-MS identifies impurities with m/z deviations >2 Da, enabling column chromatography optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.